molecular formula C12H22N2O8 B12295548 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Cat. No.: B12295548
M. Wt: 322.31 g/mol
InChI Key: QPNXLUIFXPXQCB-UHFFFAOYSA-N
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Description

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is a complex organic compound with the molecular formula C12H22N2O8 . This compound is notable for its unique structure, which includes both amino acid and furanone components. It is used in various scientific and industrial applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Amino Acid Component: This can be achieved through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Formation of the Furanone Component: This can be synthesized through the oxidation of a suitable precursor, such as a dihydroxy alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling of the Components: The final step involves coupling the amino acid and furanone components under specific conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Biocatalysis: Using enzymes to catalyze specific steps in the synthesis can enhance selectivity and reduce the need for harsh chemicals.

Chemical Reactions Analysis

Types of Reactions

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: The furanone component can be oxidized to form carboxylic acids.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, thiolates.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Ethers, thioethers.

Scientific Research Applications

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Metabolic pathways, signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminohexanoic acid: Similar amino acid structure but lacks the furanone component.

    2,3-dihydroxy-2H-furan-5-one: Similar furanone structure but lacks the amino acid component.

Uniqueness

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is unique due to its combination of amino acid and furanone structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXLUIFXPXQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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